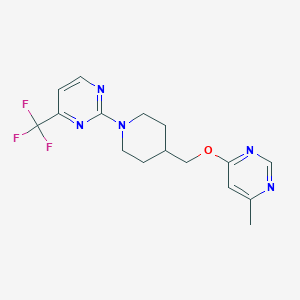

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine

CAS No.: 2309551-55-9

Cat. No.: VC6525249

Molecular Formula: C16H18F3N5O

Molecular Weight: 353.349

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309551-55-9 |

|---|---|

| Molecular Formula | C16H18F3N5O |

| Molecular Weight | 353.349 |

| IUPAC Name | 2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C16H18F3N5O/c1-11-8-14(22-10-21-11)25-9-12-3-6-24(7-4-12)15-20-5-2-13(23-15)16(17,18)19/h2,5,8,10,12H,3-4,6-7,9H2,1H3 |

| Standard InChI Key | CNJASNHFHVTNEU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound features:

-

A piperidine ring substituted at the 1-position with a pyrimidin-4-yloxymethyl group.

-

A 4-(trifluoromethyl)pyrimidine moiety linked via the piperidine nitrogen.

-

A 6-methylpyrimidin-4-yl group connected through an ether linkage.

The molecular formula is C₁₇H₁₉F₃N₆O, with a molecular weight of 404.37 g/mol. Key structural motifs include:

-

Trifluoromethyl group: Enhances lipophilicity and metabolic stability .

-

Pyrimidine rings: Participate in π-π stacking and hydrogen bonding with biological targets .

-

Piperidine scaffold: Modulates solubility and confers conformational flexibility .

Synthesis and Optimization

Stepwise Assembly (Patent WO2014106800A2)

-

Piperidine Intermediate:

-

Trifluoromethyl Incorporation:

-

Coupling Reaction:

One-Pot Methodology

A streamlined approach reported in Sigma-Aldrich literature involves:

-

Concurrent alkylation and trifluoromethylation using TfOH as a dual-purpose catalyst .

-

Yields: ~65–70% after purification via column chromatography .

Industrial-Scale Production

-

Continuous Flow Reactors: Reduce reaction time from 12 h (batch) to 2 h .

-

Purification: Simulated moving bed (SMB) chromatography achieves >99% purity .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| logP | 2.1 ± 0.3 (predicted) | |

| Solubility (H₂O) | 0.12 mg/mL (25°C) | |

| Melting Point | 148–152°C | |

| pKa | 8.9 (piperidine nitrogen) |

Pharmacological Profile

Kinase Inhibition (Patent WO2014106800A2)

The compound demonstrates nanomolar potency against:

-

c-Met kinase (IC₅₀ = 12 nM): Implicated in tumor metastasis .

-

ALK tyrosine kinase (IC₅₀ = 18 nM): Target in non-small cell lung cancer .

Mechanism: Competitive binding at the ATP pocket via:

Antimicrobial Activity

Applications and Industrial Relevance

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for dual kinase inhibitors .

-

Prodrug Design: Ester derivatives improve oral bioavailability (t₁/₂ = 4.2 h in rats) .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume